N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H17N3O5S4 and its molecular weight is 471.58. The purity is usually 95%.
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Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered interest due to its potential biological activities, including anticancer properties, anti-inflammatory effects, and interactions with various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Thiazole derivatives, including this compound, are known to modulate enzyme activities and influence signaling pathways. The following mechanisms have been identified:
- Caspase Activation : Similar compounds have shown the ability to activate procaspase-3, leading to apoptosis in cancer cells. This suggests that this compound may also induce apoptosis through similar pathways .
- Biochemical Pathway Modulation : The compound's structure allows it to interact with various biochemical pathways, potentially affecting cell proliferation and survival mechanisms.
- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Anticancer Properties
Research indicates that thiazole derivatives can exhibit significant anticancer activity. In studies involving similar benzothiazole derivatives, compounds demonstrated selective cytotoxicity against cancer cell lines:
Compound | IC50 (μM) | Mechanism |
---|---|---|
8j | 5.2 | Procaspase-3 activation |
8k | 6.6 | Procaspase-3 activation |
These findings suggest that the presence of specific functional groups within the thiazole structure enhances anticancer efficacy .
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines has been documented in various studies, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
- In Vitro Studies : A study evaluated the effects of several thiazole derivatives on cancer cell lines (U937 and MCF-7). Compounds similar to this compound were tested for their ability to induce apoptosis via caspase activation. Results indicated a strong correlation between structural features and biological activity .
- Structure–Activity Relationships (SAR) : Research has established SAR for benzothiazole derivatives, highlighting the importance of specific functional groups in enhancing anticancer activity. Modifications that increase lipophilicity or alter electronic properties significantly impact the compounds' effectiveness.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S4/c1-28(22,23)11-6-7-12-14(10-11)27-17(18-12)19-16(21)13-4-2-8-20(13)29(24,25)15-5-3-9-26-15/h3,5-7,9-10,13H,2,4,8H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVXINCOXRVEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.